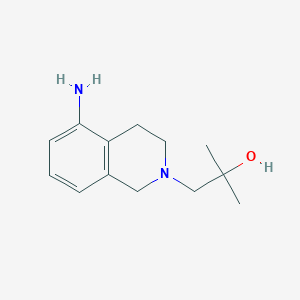
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol and its derivatives have been extensively studied for their potential in medicinal chemistry. The synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives highlight their significance in inhibiting dopamine uptake and possessing dopaminomimetic properties. Notably, structural modifications, particularly the inclusion of specific amino groups, are crucial for marked antidepressant action. The research shows that nearly all compounds with substituted amino groups tend to decrease spontaneous motility in mice or have no effect, indicating their potential therapeutic applications (Zára-Kaczián et al., 1986).
Anticancer Applications
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol derivatives have shown promise as anticancer agents. The compounds, especially those maintaining the tetrahydroisoquinoline moiety and undergoing modifications on the phenyl ring, have been synthesized and tested for their cytotoxicity on various cancer cell lines. Notably, the 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline exhibited potent cytotoxicity, indicating its potential in cancer therapeutics (Redda et al., 2010).
Pharmacological Evaluation
The synthesis and pharmacological assessment of these compounds have been instrumental in exploring their potential as pharmaceutical agents. Studies have found that certain tetrahydroisoquinoline derivatives show significant bronchodilator activity. Such findings underscore the potential therapeutic applications of these compounds in treating respiratory conditions (Okuda et al., 2012).
Propriétés
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,16)9-15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,16H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGSCFXDSAMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC2=C(C1)C=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




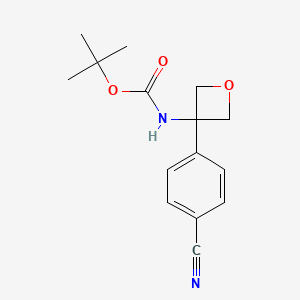
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
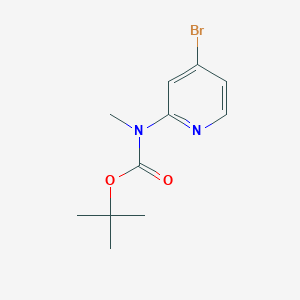
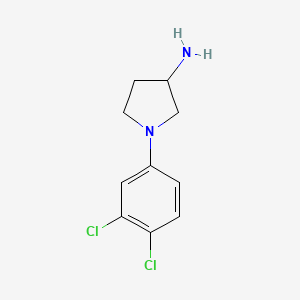
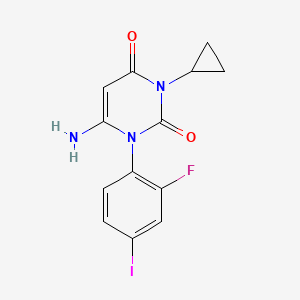
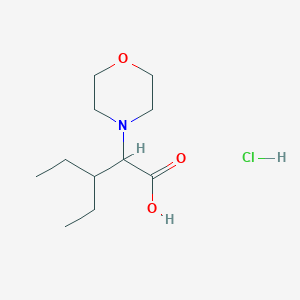
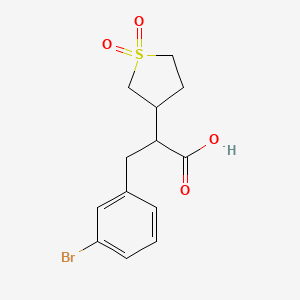

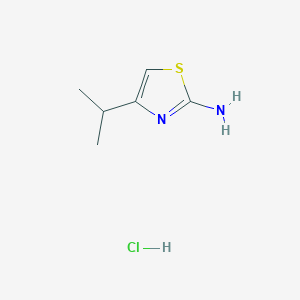
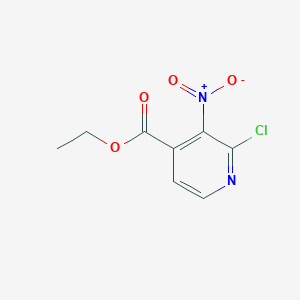
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
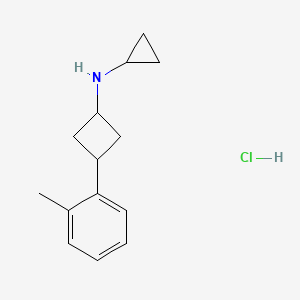
![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)